4-Bromo-1-methyl-5-methylsulfonylpyrazole
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Overview
Description
4-Bromo-1-methyl-5-methylsulfonylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfonyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-methylsulfonylpyrazole typically involves the reaction of 4-bromo-1-methylpyrazole with a methylsulfonylating agent. One common method is the reaction of 4-bromo-1-methylpyrazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, reagents, and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-5-methylsulfonylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazole derivative, while oxidation of the methylsulfonyl group can produce a sulfone derivative .
Scientific Research Applications
4-Bromo-1-methyl-5-methylsulfonylpyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-5-methylsulfonylpyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific derivatives synthesized from the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrazole: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
1-Methyl-5-methylsulfonylpyrazole: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
4-Chloro-1-methyl-5-methylsulfonylpyrazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
Uniqueness
4-Bromo-1-methyl-5-methylsulfonylpyrazole is unique due to the combination of the bromine and methylsulfonyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-1-methyl-5-methylsulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)4(6)3-7-8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLVBOIXMOGDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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